molecular formula C12H14F3N3O7S B7049461 N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid

Cat. No.: B7049461
M. Wt: 401.32 g/mol
InChI Key: SYGMYBBXRWOBGV-UHFFFAOYSA-N
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Description

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a hydroxyazetidine ring, a nitrobenzenesulfonamide group, and a trifluoroacetic acid moiety

Properties

IUPAC Name

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S.C2HF3O2/c14-10(5-11-6-10)7-12-19(17,18)9-4-2-1-3-8(9)13(15)16;3-2(4,5)1(6)7/h1-4,11-12,14H,5-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGMYBBXRWOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydroxyazetidine Ring: The hydroxyazetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclization process.

    Attachment of the Nitrobenzenesulfonamide Group: The nitrobenzenesulfonamide group can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of the hydroxyazetidine intermediate with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide linkage.

    Incorporation of the Trifluoroacetic Acid Moiety: The final step involves the introduction of the trifluoroacetic acid moiety, which can be achieved through an esterification reaction. This step may require the use of a catalyst, such as a strong acid, to promote the formation of the ester bond.

Industrial Production Methods

Industrial production of N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group in the hydroxyazetidine ring can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The nitro group in the nitrobenzenesulfonamide moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxyazetidine ring.

    Reduction: Formation of amines from the nitrobenzenesulfonamide moiety.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It may be investigated for its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The hydroxyazetidine ring and nitrobenzenesulfonamide moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide derivatives: These compounds share the core structure but have different substituents, which can alter their chemical and biological properties.

    Other azetidine-containing compounds: Compounds with similar azetidine rings but different functional groups, such as hydroxyazetidine derivatives.

    Other nitrobenzenesulfonamide compounds: Compounds with similar nitrobenzenesulfonamide moieties but different ring systems or substituents.

Uniqueness

N-[(3-hydroxyazetidin-3-yl)methyl]-2-nitrobenzenesulfonamide is unique due to its combination of a hydroxyazetidine ring, nitrobenzenesulfonamide group, and trifluoroacetic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

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